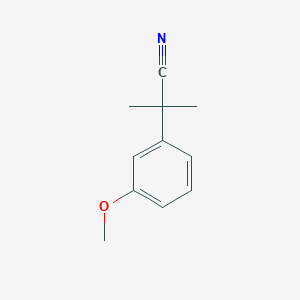

2-(3-Methoxyphenyl)-2-methylpropanenitrile

Description

Contextualization within Methoxyphenyl-Substituted Nitrile Chemistry

Methoxyphenyl-substituted nitriles are a class of organic compounds that have garnered considerable attention in scientific research. The presence of the methoxy (B1213986) group on the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and potential applications. These compounds serve as crucial building blocks in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can undergo a wide range of chemical transformations. nih.gov

Research into methoxyphenyl-substituted nitriles often explores their synthesis and reactions. For instance, p-methoxyphenylacetonitrile has been synthesized from anisyl alcohol via a reaction with hydrochloric acid followed by treatment with sodium cyanide. This multi-step process highlights a common synthetic route to this class of compounds. orgsyn.org The reactivity of these nitriles is also a key area of investigation. For example, the reactions of p-methoxyphenyl nitrile oxide with phenyl acetylene (B1199291) have been studied, demonstrating the utility of these compounds in 1,3-dipolar cycloaddition reactions to form isoxazoles, which are important heterocyclic compounds in medicinal chemistry. researchgate.net

Tertiary nitriles, which are characterized by a nitrile group attached to a tertiary carbon atom, are important structural motifs in many biologically active compounds. beilstein-journals.orgnih.gov They are also valuable intermediates in organic synthesis for the construction of all-carbon quaternary centers. beilstein-journals.orgnih.gov The development of efficient methods for the synthesis of tertiary alkylnitriles is an active area of research. beilstein-journals.orgnih.gov

The nitrile functionality is synthetically versatile and can be readily converted into a variety of other functional groups, such as amines, carboxylic acids, and ketones. beilstein-journals.orgnih.gov This versatility makes tertiary nitriles valuable precursors in the synthesis of complex molecules with potential therapeutic applications.

Research involving 2-(3-Methoxyphenyl)-2-methylpropanenitrile and its analogs often focuses on their potential as intermediates in the synthesis of new chemical entities. The structural similarity to compounds with known biological activities makes them attractive targets for further investigation. For example, related compounds are used in studies related to enzyme inhibition and receptor binding.

The synthesis of various methoxyphenyl-substituted nitriles and their subsequent chemical transformations are a common theme in the literature. These studies aim to develop new synthetic methodologies and to explore the chemical space around this class of compounds. The insights gained from this research can contribute to the development of new materials and potential therapeutic agents.

Table 2: Common Reactions of Nitriles

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | Acid or base | Carboxylic acid or amide |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine |

| Reaction with Grignard Reagents | Grignard reagent followed by hydrolysis | Ketone |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUMJIHZRRIBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435967 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17653-93-9 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Methoxyphenyl 2 Methylpropanenitrile

Alkylative Approaches from Precursor Nitriles

Alkylative methods are foundational in the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile. These strategies typically begin with a simpler, readily available nitrile, 2-(3-methoxyphenyl)acetonitrile, and introduce the two methyl groups onto the benzylic carbon.

A direct and effective method for synthesizing the target compound is the sequential alkylation of 2-(3-methoxyphenyl)acetonitrile. The carbon atom situated between the phenyl ring and the nitrile group is acidic due to the electron-withdrawing effects of both moieties, which stabilize the resulting carbanion.

The process involves the use of a strong, non-nucleophilic base, such as sodium hydride (NaH), to deprotonate this acidic α-carbon. The resulting anion acts as a potent nucleophile. Subsequent reaction with an alkyl halide, typically methyl iodide, introduces the first methyl group. To achieve the desired gem-dimethyl structure, this deprotonation and alkylation sequence must be repeated. The use of strong bases and control of stoichiometry are critical to drive the reaction to completion and achieve bis-alkylation, avoiding mixtures of mono- and di-alkylated products. While specific examples for this exact bis-alkylation are not detailed in the provided search results, the general principle of using strong bases like NaH or K₂CO₃ for the alkylation of active methylene (B1212753) compounds is a well-established synthetic practice. researchgate.net

Table 1: Bis-alkylation Reaction Parameters

| Component | Function | Example |

|---|---|---|

| Starting Material | Precursor nitrile with acidic α-protons | 2-(3-methoxyphenyl)acetonitrile |

| Base | Deprotonating agent | Sodium Hydride (NaH) |

| Alkylating Agent | Source of methyl groups | Methyl Iodide (CH₃I) |

Base-catalyzed condensation reactions provide an alternative pathway to aryl nitriles. This approach involves the reaction of a carbonyl compound with a compound containing an active methylene group, such as a nitrile. For instance, a Knoevenagel-type condensation can be employed. Research has demonstrated the synthesis of similar compounds, such as 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, through the base-catalyzed reaction of an aldehyde (3,4,5-trimethoxybenzaldehyde) with an arylacetonitrile ((4-methoxyphenyl)acetonitrile). researchgate.net This highlights the utility of base-catalyzed condensations in forming new carbon-carbon bonds and generating complex nitriles. researchgate.net

A similar strategy could theoretically be adapted to form the scaffold of this compound, potentially starting from 3-methoxyacetophenone and a suitable cyanide source under basic conditions.

The creation of the gem-dimethyl group on the α-carbon is a crucial transformation in the synthesis of this compound from its acetonitrile (B52724) precursor. Methyl iodide (CH₃I) is a highly effective reagent for this purpose due to its reactivity in nucleophilic substitution (SN2) reactions. nih.govrsc.org After the initial deprotonation of 2-(3-methoxyphenyl)acetonitrile, the resulting carbanion attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. nih.gov

To achieve gem-dimethylation, a second equivalent of strong base is used to remove the remaining proton on the now mono-methylated α-carbon, followed by the addition of a second equivalent of methyl iodide. The relative reactivity of methyl iodide compared to other alkyl halides makes it a preferred choice for such transformations. rsc.org Careful control over reaction conditions is necessary to ensure the reaction proceeds to the di-substituted product.

Table 2: Reagents for Gem-Dimethylation

| Reagent | Role in Reaction | Chemical Formula |

|---|---|---|

| 2-(3-methoxyphenyl)acetonitrile | Substrate | C₉H₉NO |

| Sodium Hydride | Base | NaH |

Continuous Flow Chemistry Applications in Nitrile Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. This methodology is particularly attractive for industrial applications as it allows for the synthesis of compounds 'on tap' in a rapid, safe, and efficient manner. rsc.org The application of flow technology to cyanation reactions has been a subject of considerable research, aiming to mitigate the risks associated with handling toxic reagents like cyanides and to improve reaction control and product yields.

One notable cyanide-free approach to nitrile synthesis in a continuous flow system involves the van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a nitrile transfer reagent. rsc.orgrsc.org This method converts ketones into nitriles without the direct use of hazardous cyanide salts. The process is fast, with residence times as short as 1.5 minutes, and has demonstrated scalability with throughputs of up to 8.8 g h⁻¹. rsc.orgrsc.org The reaction is typically performed in the presence of an alkoxide base, with sodium tert-butoxide (NaOtBu) in tetrahydrofuran (B95107) (THF) being identified as an effective choice for solubility and yield. rsc.org

Another strategy in continuous flow nitrile synthesis is the oxidative dehydrogenation of amines. This process can utilize air as the oxidant and supported catalysts, such as ruthenium(IV) oxide on alumina (B75360) (RuO₂/Al₂O₃), to convert amines to their corresponding nitriles. dtu.dk This method has been successfully applied to a range of aromatic and aliphatic amines, with benzonitrile (B105546) yields reaching up to 82% from benzylamine. dtu.dk

Furthermore, a catalyst-free, continuous-flow protocol has been developed for the direct preparation of nitriles from carboxylic acids. semanticscholar.orgacs.org This method is based on an acid-nitrile exchange reaction with acetonitrile, which serves as both the solvent and the nitrile source. The reaction is conducted under high-temperature (350 °C) and high-pressure (65 bar) conditions, where acetonitrile is in its supercritical state. semanticscholar.orgacs.org This approach has been successfully applied to a variety of aromatic and aliphatic carboxylic acids.

| Method | Starting Material | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| van Leusen Reaction | Ketones | TosMIC, NaOtBu | Short residence time (e.g., 1.5 min) | Cyanide-free, rapid, scalable | rsc.orgrsc.org |

| Oxidative Dehydrogenation | Amines | RuO₂/Al₂O₃, Air | Continuous flow reactor | Uses air as oxidant, applicable to various amines | dtu.dk |

| Acid-Nitrile Exchange | Carboxylic Acids | Acetonitrile (supercritical) | 350 °C, 65 bar | Catalyst-free, direct conversion | semanticscholar.orgacs.org |

Emerging Synthetic Techniques Utilizing Novel Reagent Systems (e.g., Sodium Hydride-Iodide Composites)

Recent advancements in synthetic chemistry have led to the development of novel reagent systems that offer unique reactivity for the synthesis and transformation of nitriles. One such emerging technique involves the use of sodium hydride-iodide composites. While sodium hydride (NaH) is traditionally known as a strong Brønsted base for deprotonation, its combination with sodium iodide (NaI) or lithium iodide (LiI) endows it with unprecedented hydride-donor reactivity. researchgate.netnyu.edunih.govnih.gov

This NaH-iodide composite system has been effectively used for the hydrodecyanation of α-quaternary benzyl (B1604629) cyanides. orgsyn.org The reaction proceeds through a proposed mechanism where a hydride from NaH attacks the nitrile group, forming an iminyl sodium intermediate. This intermediate then undergoes a concerted C-C bond cleavage and a 1,2-proton shift to yield the hydrodecyanated product and sodium cyanide. orgsyn.org This method offers a new retrosynthetic pathway for accessing various cycloalkyl arenes from readily available benzyl cyanides. nih.govorgsyn.org

The scope of this reductive decyanation is broad, enabling the facile construction of molecules with tertiary carbon centers, including monoaryl, diaryl, and even triaryl methanes. nih.gov The protocol has been shown to be efficient for creating strained ring systems, such as those containing cyclobutyl and tetrahydropyranyl moieties. nih.gov While NaH alone is insufficient to drive this transformation, the presence of an iodide salt is crucial for the reaction to proceed. nih.gov

| Substrate Type | Reagent System | Reaction Type | Key Transformation | Significance | Reference |

|---|---|---|---|---|---|

| α-Quaternary Benzyl Cyanides | NaH / LiI or NaI | Reductive Decyanation | R-CN → R-H | Formation of tertiary carbon centers, synthesis of cycloalkyl arenes | nih.govorgsyn.org |

This novel reactivity of sodium hydride, unlocked by the addition of iodide salts, represents a significant departure from its classical use and opens new avenues for the chemical manipulation of the nitrile functional group. nyu.edunih.gov

Chemical Reactivity and Mechanistic Investigations of 2 3 Methoxyphenyl 2 Methylpropanenitrile

Transformations of the Nitrile Functional Group

The reactivity of the nitrile group is central to the synthetic utility of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, allowing for its conversion into other valuable functional groups like primary amines and carboxylic acids.

Reduction to Primary Amine Derivatives

The conversion of the nitrile group to a primary amine is a fundamental reduction reaction in organic synthesis. This transformation effectively converts this compound into 2-(3-Methoxyphenyl)-2-methylpropan-1-amine. chemscene.com This can be accomplished through several methods, including catalytic hydrogenation and chemical reduction with metal hydrides. libretexts.orgyoutube.com

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org Another effective method is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. youtube.com Diisopropylaminoborane, particularly in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has also been shown to be effective for reducing a wide array of both aliphatic and aromatic nitriles to their corresponding primary amines in high yields. nih.govorganic-chemistry.org The presence of electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in the target molecule, may require slightly more forcing conditions, like refluxing in tetrahydrofuran (B95107) (THF), for the complete reduction to occur. nih.gov

| Reagent/Method | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| H₂/Pd, Pt, or Ni | Elevated temperature and pressure | Clean, high yield | Requires specialized equipment for handling H₂ gas | libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Ethoxyethane (ether), followed by dilute acid | Powerful, reduces most nitriles | Highly reactive, not chemoselective, pyrophoric | youtube.com |

| Diisopropylaminoborane/cat. LiBH₄ | Ambient or refluxing THF | Good yields, can be selective in the presence of certain functional groups | Does not selectively reduce nitriles in the presence of aldehydes | nih.gov |

Hydrolysis Pathways to Carboxylic Acid Analogues

The nitrile group can be hydrolyzed to a carboxylic acid, a transformation that proceeds through an amide intermediate. jove.comchemistrysteps.com This reaction can be catalyzed by either acid or base. jove.comlibretexts.org The hydrolysis of this compound would yield 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.ukmasterorganicchemistry.com The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. jove.com This is followed by a nucleophilic attack by water, leading to an amide intermediate after tautomerization. chemistrysteps.com Continued heating in the acidic medium then hydrolyzes the amide to the carboxylic acid and an ammonium (B1175870) ion. jove.comchemguide.co.uk

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. jove.comchemistrysteps.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.orgchemguide.co.uk

| Condition | Reagents | Initial Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, Heat (reflux) | Carboxylic acid and ammonium salt | Carboxylic acid | libretexts.orgchemguide.co.uk |

| Base-Catalyzed | Aqueous NaOH or KOH, Heat (reflux) | Carboxylate salt and ammonia (B1221849) | Carboxylic acid (after acidification) | libretexts.orgchemguide.co.uk |

Advanced Hydration Mechanisms under Catalytic Conditions

While traditional hydrolysis yields carboxylic acids, the reaction can be stopped at the intermediate amide stage through selective hydration. This is a highly atom-economical reaction and is often achieved using transition metal catalysts under milder conditions to avoid over-hydrolysis. mdpi.com A variety of catalysts based on rhodium, ruthenium, platinum, and copper have been developed for this purpose. mdpi.comwhiterose.ac.ukorgsyn.org

The generally accepted mechanism for metal-catalyzed nitrile hydration involves the coordination of the nitrile's nitrogen atom to the metal center. whiterose.ac.uk This coordination enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule or a metal-coordinated hydroxide ion. mdpi.comresearchgate.net The subsequent rearrangement of the resulting intermediate species leads to the formation of the desired amide. whiterose.ac.uk

For sterically hindered nitriles, such as this compound, certain catalytic systems are particularly effective. Platinum(II) catalysts, for instance, have been shown to hydrolyze hindered tertiary nitriles to their corresponding amides under neutral and mild conditions, often at temperatures around 80°C, with catalyst loadings as low as 0.5 mol%. nih.govacs.org These methods are highly selective, yielding the amide as the sole product without further hydrolysis to the carboxylic acid. nih.govacs.org Another approach for sensitive substrates involves using aldoximes as a water source in the presence of a rhodium catalyst, allowing the hydration to occur under neutral and anhydrous conditions. organic-chemistry.org

Reactions Involving the Methoxyphenyl Moiety

Oxidative Degradation and Derivatization Pathways

The methoxyphenyl moiety can undergo oxidative reactions, which can lead to either degradation of the aromatic ring or derivatization of the methoxy group. The ether linkage of the methoxy group can be cleaved under strong oxidative conditions. For example, the oxidation of anisole, the parent compound of the methoxyphenyl group, by hydroxyl radicals can lead to the cleavage of the benzene (B151609) ring. researchgate.net

In synthetic chemistry, the para-methoxyphenyl (PMP) group is often used as a protecting group for amines and alcohols, and its removal is typically achieved through oxidative cleavage. Reagents like ceric ammonium nitrate (B79036) (CAN) or dimethyldioxirane (B1199080) can be used for this deprotection. While this compound does not feature a PMP protecting group in the traditional sense, the chemistry is relevant to the potential oxidative pathways of the methoxyphenyl ring system itself. Derivatization can also occur, such as the formation of methylthiomethyl (MTM) products from phenols in the presence of dimethyl sulfoxide (B87167) and acetic anhydride, which involves an oxidation step. nih.gov

Reactivity at the Quaternary Carbon Center

The quaternary carbon in this compound, being bonded to a phenyl ring, two methyl groups, and a cyano group, presents significant steric hindrance. This structural feature generally limits the scope of reactions that can occur directly at this center, particularly those following a classic SN2 pathway which requires backside attack. However, reactions that can proceed through planar intermediates or radical pathways are more feasible. Key reactive possibilities at this center include decyanation and transformations of the nitrile group that influence the quaternary center's environment.

Decyanation Reactions:

One of the significant reactions involving the quaternary carbon is the cleavage of the carbon-cyano bond, known as decyanation. This transformation is of synthetic interest as the nitrile group can be employed as a removable activating group. Reductive decyanation is a common approach for tertiary nitriles. For aryl-substituted tertiary nitriles, this process can be promoted by alkali metals in ammonia or by reducing agents like lithium aluminum hydride (LiAlH₄). The presence of the aryl group is crucial as it can stabilize potential anionic or radical intermediates formed during the reaction. nih.gov

Enzymatic Hydrolysis:

While chemical hydrolysis of sterically hindered nitriles can be challenging, enzymatic methods have shown promise. For instance, nitrilases have been shown to convert 2-methyl-2-phenylpropionitrile, a structurally similar compound with a quaternary carbon, into the corresponding carboxylic acid. This suggests that the quaternary center of this compound could also be susceptible to enzymatic hydrolysis, offering a regioselective transformation of the nitrile group under mild conditions.

The reactivity at the quaternary carbon is thus characterized by specialized reactions that can overcome the steric bulk, such as decyanation, or by enzymatic processes that offer high specificity.

Detailed Mechanistic Studies of this compound Transformations

Detailed mechanistic studies specifically for this compound are not extensively documented in the literature. However, by drawing parallels with similar aryl-substituted quaternary nitriles, plausible mechanistic pathways for its key transformations can be elucidated.

Mechanism of Reductive Decyanation:

The reductive decyanation of tertiary aryl nitriles can proceed through different mechanisms depending on the reagents used.

Alkali-Metal-Promoted Decyanation: When using alkali metals like sodium or lithium in liquid ammonia, the mechanism is believed to involve a single-electron transfer (SET) from the metal to the nitrile's π-system. This generates a radical anion intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrile and the delocalization of the radical electron into the phenyl ring. Subsequently, the carbon-cyano bond cleaves to release a cyanide anion and form a tertiary benzylic radical. This radical is then further reduced by another electron transfer to a carbanion, which is subsequently protonated by a proton source in the medium (e.g., ammonia) to yield the final decyanated product. nih.gov

Hydride-Induced Decyanation: With a reducing agent like LiAlH₄, an addition-elimination mechanism has been proposed for compounds like 2,2-diphenylpropionitrile. This pathway likely involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group, forming an imine-anion intermediate. The cleavage of the C-C bond is facilitated by the stability of the resulting carbanion, which is stabilized by the adjacent phenyl group. nih.gov

Mechanism of Nitrile Hydrolysis:

The hydrolysis of the nitrile group in this compound to a carboxylic acid can occur under either acidic or basic conditions, proceeding through an amide intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent deprotonation and tautomerization lead to the formation of an amide. This amide can then undergo further acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ions, the hydroxide acts as a potent nucleophile and directly attacks the electrophilic carbon of the nitrile group. This forms a hydroxy imine anion, which is then protonated by water to give a hydroxy imine. Tautomerization of the hydroxy imine yields the amide. The amide then undergoes further base-catalyzed hydrolysis to form a carboxylate salt, which upon acidification, gives the final carboxylic acid.

The steric hindrance around the nitrile group in this compound would likely slow down the rate of both acid and base-catalyzed hydrolysis compared to less hindered nitriles.

Interactive Data Table: Plausible Intermediates in Transformations

| Transformation | Reagents | Key Intermediate(s) |

| Reductive Decyanation | Alkali Metal (e.g., Na/NH₃) | Radical anion, Tertiary benzylic radical, Carbanion |

| Reductive Decyanation | Hydride (e.g., LiAlH₄) | Imine-anion |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Protonated nitrile, Amide |

| Base-Catalyzed Hydrolysis | OH⁻ | Hydroxy imine anion, Amide |

Derivatives and Analogues of 2 3 Methoxyphenyl 2 Methylpropanenitrile in Academic Research

Design and Synthesis of Structural Analogues

The generation of structural analogues has allowed for a systematic investigation of structure-activity relationships (SAR), providing insights into how specific molecular changes influence biological activity.

Common synthetic strategies involve starting with differently substituted phenylacetonitriles. For instance, analogues such as 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile are synthesized to investigate the effect of additional methoxy (B1213986) groups. bldpharm.com The presence and position of these groups can significantly alter the molecule's binding affinity and selectivity for specific enzymes or receptors. nih.gov Similarly, hydroxyl-methoxyphenyl derivatives, like 2-(4-hydroxy-3-methoxyphenyl)-2-phenylacetonitrile, are created to introduce hydrogen-bonding capabilities, which are often crucial for receptor interaction. nih.gov

Furthermore, the introduction of halogens, such as in iodophenyl variants, serves to modulate the electronic properties and metabolic stability of the compound. nih.gov The synthesis of these analogues often follows established chemical pathways, adapting the starting materials to achieve the desired substitution pattern on the aromatic ring.

| Compound Name | Modification from Parent Compound | Potential Impact | Reference |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | Addition of a methoxy group at the C4 position | Alters polarity and binding interactions | bldpharm.com |

| 3,4,5-Trimethoxyphenylacetonitrile | Addition of methoxy groups at C4 and C5; removal of methyl groups at C2 | Increases steric bulk and hydrogen bond accepting potential | bldpharm.com |

| 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile | Shift of methoxy to C3, addition of hydroxyl at C4; removal of methyl groups at C2 | Introduces hydrogen bond donor capability | bldpharm.com |

| 2-(4-hydroxy-3-iodo-5-methoxyphenyl)-2-propenenitrile derivative | Incorporation of iodine and hydroxyl groups | Modifies electronic properties and potential for halogen bonding | nih.gov |

Modifications to the alkyl portion of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, particularly the substituents on the quaternary carbon, have been explored to optimize steric and electronic properties. A key synthetic route for achieving this involves the α-alkylation of a related precursor, 2-(3-methoxyphenyl)acetonitrile. This reaction allows for the introduction of various alkyl groups.

For example, a library of 4,4-disubstituted 6-hydroxy-tetrahydroisoquinolines was synthesized starting from the bis-alkylation of 2-(3-methoxyphenyl)acetonitrile. tue.nltue.nl This initial step demonstrates a robust method for creating diversity at the carbon atom corresponding to the quaternary center in the parent compound. By varying the alkylating agents, researchers can introduce different side chains, thereby influencing the molecule's shape and its fit within a biological target's binding pocket. This approach has been instrumental in developing compounds with specific pharmacological profiles, such as selective estrogen receptor modulators. tue.nltue.nl

The incorporation of heteroatoms, such as sulfur, into the molecular structure is a common strategy to create novel heterocyclic systems with unique biological activities. Thiophene and its derivatives are of particular interest due to their presence in many pharmacologically active compounds. sciforum.net

A well-established method for synthesizing substituted 2-aminothiophenes is the Gewald reaction. sciforum.net This reaction involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile, a related dinitrile compound), followed by a reaction with elemental sulfur. sciforum.net This process yields 2-amino-3-cyanothiophene derivatives, which are versatile intermediates for further synthesis. sciforum.net While not a direct modification of this compound itself, this methodology highlights how the core nitrile functionality can be leveraged to construct heteroaromatic systems, effectively incorporating a thiophenyl moiety.

Exploration of Scaffold-Based Derivatives

Beyond simple analogue synthesis, this compound and its immediate precursors serve as valuable starting materials for building complex molecular scaffolds designed to interact with specific biological targets.

The tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry and has been extensively used to develop therapeutics, including selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators/degraders (SERDs). tue.nltue.nlaacrjournals.org These compounds are critical in the treatment of hormone-dependent breast cancer. aacrjournals.orgnih.gov

A common synthetic pathway to C4-substituted THIQ derivatives begins with 2-(3-methoxyphenyl)acetonitrile. tue.nltue.nl The synthesis proceeds through a step-wise procedure:

Bis-alkylation: The carbon alpha to the nitrile is di-alkylated to create the desired C4 substituents. tue.nltue.nl

Nitrile Reduction: The nitrile group is reduced to a primary amine. tue.nltue.nl

Pictet-Spengler Cyclization: The resulting amine undergoes a Pictet-Spengler reaction to form the core THIQ ring structure. tue.nltue.nl

Demethylation: The 6-methoxy group is often converted to a 6-hydroxyl group, which has been shown to be critical for potent antagonist activity at the estrogen receptor. nih.govsemanticscholar.org

This multi-step synthesis transforms a simple phenylpropanenitrile derivative into a complex, biologically active scaffold capable of modulating estrogen receptor function. tue.nlsemanticscholar.org

| Scaffold Feature | Synthetic Origin | Biological Significance | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline (THIQ) Core | Pictet-Spengler cyclization of a reduced nitrile derivative | Serves as a rigid scaffold mimicking endogenous ligands | aacrjournals.org |

| C4-Disubstitution | Bis-alkylation of the starting phenylacetonitrile | Optimizes steric interactions within the receptor binding pocket | tue.nltue.nl |

| 6-Hydroxyl Group | Demethylation of the 6-methoxy group from the starting material | Crucial for potent estrogen receptor binding and antagonist activity | nih.govsemanticscholar.org |

The imidazo[4,5-c]quinoline scaffold is another pharmacologically significant motif, known to be a potent inhibitor of various protein kinases. nih.govnovartis.com These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of this scaffold have been developed as inhibitors of the PI3K/PKB pathway and DNA-dependent protein kinase (DNA-PK). nih.govnovartis.comnih.gov

While direct conjugation of this compound to this system is not explicitly detailed in the provided research, the principles of kinase inhibitor design suggest a clear path for its incorporation. Kinase inhibitors often feature a heterocyclic core (the "hinge-binder") and various substituted appendages that occupy adjacent pockets of the ATP-binding site. acs.org The methoxyphenyl group from the starting compound could be readily incorporated as one of these substituents. The design of potent kinase inhibitors often involves a scaffold-hopping strategy and the exploration of structure-activity relationships (SAR) by modifying substituents on the core ring system. acs.org For instance, research on imidazo[4,5-c]pyridine-2-one DNA-PK inhibitors involved developing SAR for an aniline (B41778) ring attached to the core, a position where a methoxyphenyl group could be readily installed. nih.govacs.org This strategic conjugation would merge the structural features of the starting nitrile with a proven kinase-inhibiting scaffold. nih.govmdpi.com

Integration into Coumarin-based Structures with Biological Activities

The coumarin (B35378) (2H-chromen-2-one) nucleus is a prominent scaffold in medicinal chemistry, renowned for its wide array of biological activities. researchgate.netthepharmajournal.com Naturally occurring and synthetic coumarin derivatives have demonstrated utility as anticancer, anti-inflammatory, anticoagulant, antimicrobial, and neuroprotective agents. researchgate.netthepharmajournal.com The versatility of the coumarin framework allows for chemical modifications at various positions, enabling the synthesis of hybrid molecules with enhanced or novel therapeutic properties. japsonline.comnih.gov

The integration of nitrile-containing fragments, such as the this compound moiety, into the coumarin structure is an area of research interest. The nitrile group is a valuable functional group in drug design, capable of participating in hydrogen bonding and other molecular interactions. The synthesis of such hybrid compounds can be achieved through various established methods for coumarin synthesis, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction, by utilizing appropriately functionalized starting materials. nih.govresearchgate.net For instance, a substituted salicylaldehyde (B1680747) could be reacted with an active methylene (B1212753) compound derived from 2-(3-methoxyphenyl)acetonitrile to construct the coumarin core.

The resulting coumarin-nitrile hybrids are investigated for a range of biological activities. Given the known properties of both parent scaffolds, these derivatives are often evaluated for their potential as anticancer agents, enzyme inhibitors, or central nervous system (CNS) active compounds. researchgate.netnih.gov For example, studies have shown that certain coumarin derivatives can inhibit enzymes like carbonic anhydrases, which are implicated in tumorigenesis, or acetylcholinesterase, a target in Alzheimer's disease treatment. nih.govresearchgate.netnih.gov The specific biological profile of a hybrid molecule would depend on the final three-dimensional structure and the electronic properties conferred by the combined moieties.

Table 1: Selected Biological Activities of Coumarin-Based Structures

| Activity | Target/Mechanism | Reference Example |

|---|---|---|

| Anticancer | Inhibition of VEGFR2 and Topoisomerase II | Novel semisynthetic coumarin derivatives nih.gov |

| Anticancer | Selective inhibition of leukemic cancer cell lines | Benzimidazole-coumarin hybrid japsonline.com |

| Anti-inflammatory | Anticoagulant properties | General coumarin derivatives researchgate.net |

| Neuroprotective | Inhibition of neuronal enzymes | Selected coumarin molecules researchgate.net |

| Enzyme Inhibition | Selective inhibitors of carbonic anhydrase IX and XII | 3-substituted coumarin derivatives researchgate.netnih.gov |

Analogues with Pyrazole (B372694) and Triazole Moieties (e.g., Anastrozole and related compounds)

The structural backbone of this compound serves as a precursor for the synthesis of potent pharmaceutical agents incorporating pyrazole and 1,2,4-triazole (B32235) rings. zsmu.edu.ua These five-membered nitrogen-containing heterocycles are crucial pharmacophores in a variety of drugs due to their ability to engage in key binding interactions with biological targets. nih.govnih.gov

A prominent example is Anastrozole, a non-steroidal third-generation aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. nih.govvjs.ac.vn The chemical structure of Anastrozole, 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), features a central phenyl ring substituted with two 2-methylpropanenitrile groups and a 1,2,4-triazol-1-ylmethyl moiety. nih.govvjs.ac.vn The synthesis of Anastrozole can involve the methylation of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile, followed by a radical bromination of the methyl group, and subsequent nucleophilic substitution with the sodium salt of 1,2,4-triazole. chemicalbook.comgoogle.comcore.ac.uk The triazole ring is critical for its mechanism of action, which involves the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1), thereby blocking the conversion of androgens to estrogens. nih.govgpatindia.com

Beyond Anastrozole, other analogues containing pyrazole and triazole moieties have been developed and investigated for various therapeutic applications. nih.govfrontiersin.org The structural combination of these heterocycles within a single molecule is a strategy to enhance the likelihood of interaction with diverse biological targets. zsmu.edu.ua For example, pyrazole derivatives have been explored for their anti-inflammatory, antinociceptive, and cytotoxic activities. frontiersin.orgsemanticscholar.org Similarly, other 1,2,4-triazole derivatives have been synthesized and evaluated as potential phosphodiesterase type 4 (PDE4) inhibitors. nih.gov The design of these analogues often involves modifying the substituents on the phenyl and heterocyclic rings to optimize potency and selectivity for the intended biological target.

Table 2: Examples of Pyrazole and Triazole-Containing Analogues and their Activities

| Compound Class | Heterocycle | Biological Activity | Target/Mechanism |

|---|---|---|---|

| Anastrozole | 1,2,4-Triazole | Anticancer (Breast Cancer) | Aromatase Inhibitor nih.govgpatindia.com |

| Letrozole | 1,2,4-Triazole | Anticancer (Breast Cancer) | Aromatase Inhibitor nih.gov |

| Furan-based derivatives | Pyrazole / 1,2,4-Triazole | Anti-inflammatory | PDE4B Inhibitor nih.gov |

| Diaryl-based derivatives | Pyrazole | Anti-inflammatory | Selective COX-2 Inhibitor semanticscholar.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies focus on how modifications to different parts of the molecule affect its biological activity.

In the case of Anastrozole and related aromatase inhibitors, the 1,2,4-triazole ring is a key pharmacophore. researchgate.net SAR studies have shown that this triazole moiety plays a pivotal role by chelating with the heme iron atom in the active site of the aromatase enzyme. nih.gov Modifications to the central phenyl ring and the 2-methylpropanenitrile groups can influence binding affinity and selectivity. For instance, the planarity of the ring system is considered important for effective aromatase inhibition. gpatindia.com Quantitative Structure-Activity Relationship (QSAR) models have been developed for 1,2,3-triazole analogues of letrozole, a related aromatase inhibitor, to correlate molecular descriptors with inhibitory activity, providing insights for the design of more potent compounds. researchgate.netdergipark.org.tr

For coumarin-based derivatives, SAR studies have elucidated the importance of substituents at various positions on the coumarin ring system. For example, the nature and position of substituents on the fused benzene (B151609) ring can significantly impact activities such as anticancer potency or enzyme inhibition. nih.govnih.gov The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby modulating its interaction with biological targets.

Structure-Property Relationship (SPR) studies, often utilizing techniques like Surface Plasmon Resonance (SPR), investigate how molecular structure influences physicochemical properties and pharmacokinetic profiles. SPR is a powerful, label-free technique used extensively in drug discovery to measure real-time binding kinetics (association and dissociation rates) and affinity between a drug candidate and its target protein. sartorius.comcytivalifesciences.com For derivatives of this compound, SPR can be employed to:

Quantify Binding Affinity: Determine the strength of the interaction (K D ) between the compound and its target enzyme (e.g., aromatase).

Analyze Binding Kinetics: Provide detailed information on the rates at which the compound binds to (k a ) and dissociates from (k d ) its target. This kinetic profile can be more predictive of in vivo efficacy than affinity alone.

Validate Hits: Confirm direct binding of initial hits from high-throughput screening campaigns and eliminate false positives. sartorius.com

Guide Optimization: Compare the binding kinetics of a series of analogues to establish a kinetic SAR, helping to guide the design of molecules with improved binding characteristics and potentially better therapeutic outcomes.

By integrating SAR and SPR data, researchers can build a comprehensive understanding of how structural modifications impact both the biological activity and the underlying binding properties of these derivatives, facilitating a more rational and efficient drug design process.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Architectures

As a functionalized organic molecule, 2-(3-Methoxyphenyl)-2-methylpropanenitrile is categorized as a versatile building block in organic synthesis. Chemical suppliers offer this compound for laboratory and research purposes, highlighting its role as a foundational reagent for constructing more elaborate molecular structures hoffmanchemicals.com. The presence of both a nitrile group and a methoxyphenyl moiety allows for a range of chemical modifications. The nitrile group can be hydrolyzed, reduced, or converted into other functional groups, while the aromatic ring can undergo electrophilic substitution reactions, providing multiple pathways for chemists to incorporate this fragment into larger, more complex organic architectures.

Intermediate in the Development of Pharmaceutical and Agrochemical Compounds

The most significant and well-documented application of this compound is its function as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly Verapamil and its analogs cookechem.com. Verapamil is a widely used calcium channel blocker for treating high blood pressure, angina, and certain heart rhythm disorders. This nitrile compound serves as a key precursor to the core structure of Verapamil. While its utility in the pharmaceutical sector is established, its specific application as an intermediate in the development of agrochemical compounds is not extensively detailed in available research.

Interactive Data Table: Synthetic Role of Key Intermediates

| Intermediate Compound | Primary Application | Target Molecule Class |

| This compound | Pharmaceutical Synthesis | Verapamil and its analogs |

| 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile | Pharmaceutical Synthesis | Verapamil and its analogs cookechem.com |

Contribution to the Synthesis of Diverse Biologically Active Small Molecules

Beyond its specific role in the synthesis of Verapamil, the structural motifs present in this compound are found in various biologically active molecules. The methoxyphenyl group is a common feature in many pharmacologically active compounds, contributing to binding interactions with biological targets and influencing metabolic stability. The nitrile group is a versatile functional handle that can be elaborated into amines, amides, or carboxylic acids, which are cornerstone functionalities in medicinal chemistry. Its application allows for the systematic modification and optimization of lead compounds in drug discovery programs, enabling the synthesis of a diverse array of small molecules for biological screening.

Potential Applications in the Production of Specialty Chemicals and Advanced Materials

The chemical reactivity of this compound suggests potential applications in the fields of specialty chemicals and materials science. The nitrile functionality can participate in polymerization reactions, and the aromatic ring can be functionalized to tune the electronic and physical properties of resulting materials. This could allow for its incorporation into specialty polymers or other advanced materials where specific optical or thermal properties are desired. However, detailed research or industrial application in these specific areas is not widely documented.

Interactive Data Table: Properties and Potential Applications

| Feature | Potential Application Area | Rationale |

| Nitrile Group | Polymer Chemistry | Can participate in polymerization or be modified post-polymerization. |

| Methoxyphenyl Group | Materials Science | Can be functionalized to tune electronic and optical properties. |

| Overall Structure | Specialty Chemicals | Serves as a precursor for custom-synthesized, high-value chemicals. |

Theoretical and Computational Chemistry Investigations of 2 3 Methoxyphenyl 2 Methylpropanenitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to predict the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. cnr.it For 2-(3-Methoxyphenyl)-2-methylpropanenitrile, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. niscpr.res.in This process involves calculating the energy of an initial molecular structure and systematically searching for a new geometry with lower energy until a minimum is reached. mdpi.com

The optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, in a related aromatic nitrile, 2-methoxy-4,6-diphenylnicotinonitrile, DFT calculations have been used to determine the dihedral angles between the pyridine (B92270) and phenyl rings, providing insights into the molecule's planarity. nih.gov Similar calculations for this compound would elucidate the spatial relationship between the methoxyphenyl ring and the 2-methylpropanenitrile moiety. The accuracy of these theoretical models can be validated by comparing the calculated parameters with experimental data, such as that obtained from X-ray crystallography, with a low root-mean-square deviation (RMSD) indicating a good match. niscpr.res.in

Table 1: Representative Basis Sets Used in DFT Calculations

| Basis Set | Description | Common Application |

| STO-3G | Minimal basis set, simulates Slater-Type Orbitals with three Gaussian functions. | Qualitative results, very large molecules. mdpi.com |

| 3-21G | Split-valence basis set with three Gaussians for core orbitals and a two/one split for valence functions. | Commonly used for geometry optimization. mdpi.com |

| 6-31G* | Adds polarization functions (d orbitals) to heavy atoms. | Improved accuracy for molecules with heteroatoms. mdpi.com |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on both heavy atoms and hydrogens. | High-accuracy calculations of electronic properties and geometries. niscpr.res.inajchem-a.com |

This table is for illustrative purposes and the choice of basis set depends on the specific computational goals and resources.

Electronic Structure Analysis including HOMO-LUMO Energy Gaps

The electronic properties of a molecule are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.commdpi.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO. This information, in turn, allows for the calculation of various global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. materialsciencejournal.orgnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. ajchem-a.com In aromatic nitriles, the nitrogen atom of the cyano group is often a site of negative potential, indicating its role in electrophilic interactions. ajchem-a.comacs.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

Formulas are based on Koopmans' theorem.

Molecular Dynamics Simulations for Conformational Analysis and Rotational Barriers

While DFT calculations provide a static picture of the lowest energy conformation, molecules are dynamic entities that can adopt various shapes. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. fraserlab.com By simulating the movement of atoms based on a given force field, MD can reveal the different conformations that this compound can access and the energetic barriers between them. nih.govusf.edu

These simulations can be particularly useful for understanding the rotation around single bonds, such as the bond connecting the phenyl ring to the propanenitrile group. By calculating the potential energy as a function of the dihedral angle, it is possible to determine the rotational barriers and identify the most stable and least stable conformations. frontiersin.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Advanced techniques can be combined with MD to enhance the sampling of conformational space and overcome energy barriers more efficiently. nsf.gov

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential reactions. For aromatic nitriles, common reactions include hydrolysis to form amides or carboxylic acids, and cycloaddition reactions. numberanalytics.com DFT calculations can be used to model the transition states of these reactions, providing insights into the activation energies and reaction pathways. acs.org

For instance, the hydrolysis of aromatic nitriles can be catalyzed by acids or bases, and the mechanism involves the nucleophilic attack of water on the nitrile carbon. numberanalytics.com Computational studies can map out the energy profile of this process, identifying key intermediates and transition states. Similarly, the reactivity of the aromatic ring towards electrophilic substitution can be assessed by analyzing the electron density and using reactivity indices derived from DFT. nih.gov The presence of the methoxy (B1213986) group, an electron-donating group, is expected to influence the regioselectivity of such reactions. In silico models can also be developed to predict the potential for the formation of reactive metabolites, which is an important consideration in medicinal chemistry. mdpi.com

Computational Studies on Analogues and Related Systems (e.g., triazole derivatives, aromatic nitriles)

The computational investigation of analogues and related systems can provide valuable context for understanding the properties of this compound. For example, studies on other aromatic nitriles can reveal general trends in their reactivity and electronic structure. acs.orgresearchgate.net The influence of different substituents on the aromatic ring can be systematically explored to understand their electronic effects. acs.org

Furthermore, the nitrile group is a versatile synthon that can be used to create other functional groups, including heterocyclic rings like triazoles. numberanalytics.comnih.gov Computational studies on triazole derivatives have been conducted to evaluate their properties for various applications. researchgate.netnih.govresearchgate.net For instance, DFT calculations have been used to investigate the geometry, electronic structure, and potential as high-energy density compounds of 1,2,3-triazole derivatives. researchgate.net Such studies on related systems provide a broader understanding of the chemical space accessible from aromatic nitriles and can guide the design of new molecules with desired properties. mdpi.com

Biological Activities and Mechanistic Insights Excluding Dosage/administration

Anticancer Research and Cell Growth Inhibition Studies

Derivatives of 2-(3-Methoxyphenyl)-2-methylpropanenitrile have been a subject of investigation for their potential to inhibit the growth of cancer cells. The mechanisms underlying these cytotoxic effects are multifaceted, involving the modulation of key cellular pathways that control cell proliferation, survival, and death.

Mechanisms of Growth Inhibition

The growth-inhibitory effects of compounds structurally similar to this compound are linked to their ability to interfere with critical signaling pathways. For instance, some methoxy-containing compounds have been shown to promote cytotoxic activity in various cancer cell lines by targeting specific protein markers and activating downstream signaling that leads to cell death mdpi.comresearchgate.net. The lipophilic nature of these molecules can be a key factor in their ability to traverse cell membranes and reach intracellular targets mdpi.comresearchgate.net.

Modulation of Histone Methyltransferase Activity

Histone methyltransferases (HMTs) are enzymes that play a crucial role in epigenetic regulation, and their dysregulation is often implicated in cancer. Research into related compounds, such as 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, has highlighted their potential role in cancer treatment strategies through the inhibition of histone methyltransferases . This suggests a possible mechanism whereby this compound could exert anticancer effects by altering gene expression in malignant cells.

Activity as Selective Estrogen Receptor Modulators/Downregulators

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue wikipedia.orgdrugbank.comnih.govnih.gov. This dual activity makes them valuable in the treatment of hormone-responsive cancers like breast cancer wikipedia.orgdrugbank.comnih.govnih.govclevelandclinic.org. While direct studies on this compound as a SERM are not extensively documented in the available literature, its structural features are shared by other molecules investigated for such activity. SERMs like tamoxifen and raloxifene are used to treat and prevent breast cancer and osteoporosis nih.govnih.govclevelandclinic.org. The development of new SERMs focuses on improving tissue selectivity and safety profiles nih.gov.

Induction of Apoptosis and Cell Cycle Perturbation

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells. Acrylonitrile derivatives have been shown to induce apoptosis in human leukemia cells through mitochondrial- and caspase-dependent pathways nih.gov. Studies on other complex molecules containing nitrile groups have demonstrated their ability to arrest the cell cycle and trigger apoptosis in various cancer cell lines, including melanoma and leukemia nih.govmdpi.com. These effects are often mediated by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of key apoptotic proteins like caspases nih.govmdpi.com. For example, certain compounds can cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from dividing nih.gov.

Efficacy in Specific Cancer Cell Lines

The anticancer potential of nitrile-containing compounds and their derivatives has been evaluated across a range of human cancer cell lines.

Leukemia: A synthetic benzothiazole derivative with an acrylonitrile structure demonstrated the ability to inhibit growth and induce programmed cell death in human leukemia HL60 and U937 cells nih.gov. Similarly, modified triterpenes have shown improved antiproliferative effects on leukemia cells through the induction of apoptosis mdpi.com.

Breast Carcinoma: The growth of MDA-MB-231 triple-negative breast cancer cells was suppressed by a lichen extract, with the mechanism involving the induction of apoptosis mdpi.com.

Lung Carcinoma, Ovarian Adenocarcinoma, and Head and Neck Squamous Cell Carcinoma: While direct efficacy data for this compound on these specific cell lines is limited in the provided search results, the broader class of methoxy- and nitrile-containing compounds has been a focus of anticancer drug discovery for a variety of solid tumors mdpi.comnih.govmdpi.com.

Table 1: Investigated Anticancer Activities of Related Compounds

| Activity | Mechanism / Finding | Related Compound Class |

|---|---|---|

| Cell Growth Inhibition | Targeting protein markers and activating cell death pathways. | Methoxyflavones |

| Histone Methyltransferase Inhibition | Potential role in altering gene expression in cancer cells. | Dimethoxyphenyl-propanenitrile |

| Apoptosis Induction | Mediated by ROS, mitochondrial disruption, and caspase activation. | Acrylonitrile derivatives |

| Cell Cycle Arrest | Blockade at the G2/M phase, preventing cell division. | Hydroxylated biphenyls |

Antimicrobial and Anti-tubercular Properties

Beyond anticancer research, there is growing interest in the antimicrobial potential of compounds containing methoxyphenyl and nitrile functionalities.

Preliminary studies on derivatives of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile have indicated effectiveness against a variety of pathogenic microorganisms, suggesting potential for the development of new antimicrobial agents . Natural methoxyphenol compounds, such as eugenol and vanillin, are known for their antibacterial and antioxidant activities against common foodborne pathogens nih.gov. Furthermore, various acrylonitrile derivatives have been synthesized and tested for their in vitro antimicrobial activity against different bacterial and fungal strains researchgate.netresearchgate.net.

In the context of tuberculosis, which is caused by Mycobacterium tuberculosis, the search for novel chemical entities is critical due to rising drug resistance nih.govmdpi.com. While direct anti-tubercular studies on this compound were not found, related heterocyclic structures like triazoles have been investigated as promising anti-TB agents nih.gov. The development of new drugs targeting different metabolic states of the bacterium is a key strategy in overcoming resistance nih.gov.

Table 2: Summary of Antimicrobial Research on Related Compounds

| Compound Class | Observed Activity | Target Organisms |

|---|---|---|

| Dimethoxyphenyl-propanenitrile derivatives | Antimicrobial | Pathogenic microorganisms |

| Natural methoxyphenols (e.g., eugenol) | Antibacterial, Antioxidant | Foodborne pathogens |

| Acrylonitrile derivatives | Antibacterial, Antifungal | Various bacteria and fungi |

| Triazole derivatives | Anti-tubercular | Mycobacterium tuberculosis |

Enzyme and Receptor Modulation Studies

Inhibition of Specific Enzymes and Effects on Metabolic Pathways

No studies documenting the inhibitory effects of this compound on specific enzymes or its influence on metabolic pathways have been found.

Receptor Binding and Activation Profiles (e.g., Retinoic Acid Receptors, Dopamine D2 Receptor)

There is no available data on the receptor binding affinities or activation profiles of this compound for any receptors, including but not limited to Retinoic Acid Receptors or the Dopamine D2 Receptor.

Exploration of Other Pharmacological Effects (e.g., anti-inflammatory, neuroprotective, anticonvulsant, anti-HIV for related scaffolds)

Direct research into other potential pharmacological effects of this compound, such as anti-inflammatory, neuroprotective, anticonvulsant, or anti-HIV activities, has not been reported.

Utilization as Chemical Probes for Investigating Biological Pathways

The use of this compound as a chemical probe to investigate biological pathways has not been described in the available scientific literature.

Assessment as Lead Compounds for Therapeutic Development

There is no evidence to suggest that this compound has been assessed as a lead compound for the development of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For this related amine, the following proton signals were observed in deuterated chloroform (CDCl₃):

A multiplet between δ 7.29-7.23 ppm, corresponding to one aromatic proton.

A multiplet between δ 6.95-6.89 ppm, attributed to two aromatic protons.

A multiplet between δ 6.77-6.73 ppm, representing one aromatic proton.

A singlet at δ 3.81 ppm, corresponding to the three protons of the methoxy (B1213986) group (OCH₃).

A singlet at δ 2.79 ppm, for the two protons of the aminomethyl group (CH₂NH₂).

A singlet at δ 1.29 ppm, representing the six protons of the two equivalent methyl groups. arkat-usa.org

Based on this, the predicted ¹H NMR spectrum for 2-(3-Methoxyphenyl)-2-methylpropanenitrile would exhibit similar signals for the aromatic and methoxy protons. The key difference would be the absence of the aminomethyl signal and the presence of a singlet for the six protons of the two geminal methyl groups, likely shifted due to the electronic effects of the nitrile group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~6.7-7.3 | Multiplets |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. As with the proton NMR data, specific ¹³C NMR data for this compound is scarce in the public domain. However, the spectral data for 2-(3-Methoxyphenyl)-2-methylpropan-1-amine in CDCl₃ provides a useful reference. arkat-usa.org

The reported ¹³C NMR signals for the amine are:

δ 159.7 (Aromatic C-O)

δ 149.2 (Aromatic C)

δ 129.3 (Aromatic CH)

δ 118.8 (Aromatic CH)

δ 113.1 (Aromatic CH)

δ 110.4 (Aromatic CH)

δ 55.2 (OCH₃)

δ 55.0 (NCH₂)

δ 39.4 (Quaternary C)

δ 26.5 (CH₃) arkat-usa.org

For this compound, the aromatic and methoxy carbon signals are expected to be in similar regions. The nitrile carbon (C≡N) would introduce a characteristic signal in the range of 115-125 ppm. The chemical shifts for the quaternary carbon and the methyl carbons would also be influenced by the nitrile functionality.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~159-160 |

| Aromatic C | ~140-150 |

| Aromatic CH | ~110-130 |

| Nitrile (-C≡N) | ~120-125 |

| Methoxy (-OCH₃) | ~55 |

| Quaternary C | ~40 |

Advanced NMR Techniques for Conformational and Mechanistic Studies

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for unambiguous structural assignment and for studying the three-dimensional structure and dynamics of molecules. While no specific studies employing these techniques on this compound have been cited, their application would be invaluable. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments could definitively link the methyl protons to the quaternary carbon and the nitrile carbon, confirming the core structure. NOE experiments could provide insights into the preferred spatial orientation of the methoxyphenyl group relative to the propanenitrile moiety. Such studies are crucial for understanding how the molecule's shape might influence its interactions in various chemical or biological systems.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For the related compound 2-(4-methoxyphenylthio)-2-methylpropanenitrile , the calculated exact mass for the sodium adduct [C₁₁H₁₃NOSNa]⁺ was 230.0610, with the found value being 230.0614. rsc.org This level of accuracy is crucial for confirming the molecular formula of a newly synthesized compound. For this compound (C₁₁H₁₃NO), the theoretical exact mass of the molecular ion [M]⁺ is 175.0997 g/mol . HRMS would be the definitive technique to confirm this exact mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO⁺ | 176.1070 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. In the context of this compound, ESI-MS would be the method of choice to generate the molecular ion for HRMS analysis. Furthermore, by adjusting the instrumental parameters (e.g., cone voltage), fragmentation can be induced. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related compounds often involve the cleavage of bonds alpha to the aromatic ring and the loss of small neutral molecules. For instance, fragmentation of ketamine analogues, which share some structural motifs, often involves α-cleavage of the bond adjacent to the ring. nih.gov A systematic study of the ESI-MS/MS fragmentation of this compound would be instrumental in building a library of characteristic fragment ions for its identification in complex mixtures.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing, which is invaluable for confirming the molecular structure of a synthesized compound.

While specific crystallographic data for this compound is not widely published, the analysis of closely related structures, such as 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, provides insight into the expected experimental parameters and results researchgate.net. For a crystalline sample of this compound, single crystals would be grown, typically by slow evaporation from a suitable solvent. These crystals are then mounted on a diffractometer and irradiated with monochromatic X-rays researchgate.net. The resulting diffraction pattern of spots is collected and analyzed to solve the crystal structure.

The process involves solving the phase problem to generate an initial electron density map, from which an atomic model is built and refined. Key outputs of this analysis are presented in a standardized format, as shown in the example data table below for a related methoxyphenyl compound researchgate.net.

| Parameter | Example Value for a Related Compound researchgate.net |

|---|---|

| Empirical formula | C₁₉H₁₉NO₄ |

| Formula weight | 325.35 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Cell dimensions (a, b, c) | a = 7.2880(4) Å, b = 8.1030(9) Å, c = 28.460(3) Å |

| Cell angle (β) | 94.018(5)° |

| Volume (V) | 1676.6(3) ų |

| Z (molecules per unit cell) | 4 |

| Wavelength (MoKα) | 0.71073 Å |

| Reflections collected | 4006 |

| Final R indices [I > 2σ(I)] | R1 = 0.0744, wR2 = 0.2246 |

This data allows for the unambiguous confirmation of the covalent structure of this compound and reveals details about its solid-state conformation and intermolecular interactions.

Chromatographic Purification and Characterization Methods (e.g., Flash Chromatography, HPLC, TLC)

Chromatographic techniques are indispensable for the purification of synthetic products and for assessing their purity. The choice of method depends on the scale of the separation and the required level of purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography annamalaiuniversity.ac.ininterchim.com. For a compound like this compound, a silica gel plate (a polar stationary phase) is typically used. The mobile phase, a mixture of nonpolar and polar organic solvents, is chosen to achieve a retention factor (Rf) for the desired compound of approximately 0.2-0.4 for optimal separation rochester.eduresearchgate.net. A common mobile phase for compounds of similar polarity is a mixture of hexanes and ethyl acetate rochester.edu.

Flash Chromatography is the standard method for preparative purification of organic compounds in the laboratory biotage.comwindows.net. It is a form of column chromatography that uses a stationary phase (typically silica gel) and applies pressure to speed up solvent flow rochester.edu. Based on TLC analysis, a solvent system, often a gradient of ethyl acetate in petroleum ether or hexanes, would be selected to separate this compound from impurities rsc.org. The compound is loaded onto the column and the solvent is passed through, with fractions being collected and analyzed by TLC to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and for quantitative analysis shimadzu.com. For methoxyphenyl-containing nitriles, reverse-phase HPLC is a common method sielc.com. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a gradient of acetonitrile (B52724) in water rsc.orgptfarm.pl. Modifiers like formic acid or buffers are often added to the mobile phase to improve peak shape and resolution sielc.com. The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly.

| Parameter | Typical Conditions for Related Compounds sielc.comrsc.org |

|---|---|

| Technique | Reverse-Phase HPLC |

| Stationary Phase | C18 Silica Column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or 254 nm |

| Temperature | 25 °C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly conjugated systems.

The chromophore in this compound is the methoxy-substituted benzene (B151609) ring. Aromatic systems typically exhibit two main types of absorption bands arising from π→π* transitions. The presence of the methoxy group (an auxochrome) can cause a bathochromic (red) shift of these absorption bands to longer wavelengths and increase their intensity. The nitrile group's C≡N bond also contains π electrons, but its contribution to absorption in the typical UV-Vis range (200-800 nm) is generally minimal compared to the aromatic ring.

For similar aromatic compounds, absorption maxima (λmax) are observed in the UV region. For instance, the UV spectrum of a related chalcone containing a methoxyphenyl group shows a maximum absorption at 342 nm, which can be attributed to an n→π* transition associated with the carbonyl group and aromatic system researchgate.net. For this compound, strong absorptions due to π→π* transitions of the aromatic ring are expected below 300 nm.

| Transition Type | Expected Wavelength Region | Description |

|---|---|---|

| π → π | ~220 nm and ~270 nm | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the benzene ring. |

| n → π* | > 280 nm (weak) | Possible weak transition involving non-bonding electrons on the oxygen atom of the methoxy group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. Together, they provide a molecular "fingerprint" that is highly useful for structural elucidation.

For this compound, the IR spectrum would prominently feature absorption bands characteristic of its key functional groups. The nitrile (C≡N) group gives rise to a sharp, medium-intensity stretching vibration. The aromatic ring and the methoxy group also produce a series of characteristic peaks.

Raman spectroscopy is particularly sensitive to symmetric vibrations and nonpolar bonds. Therefore, the symmetric stretching of the benzene ring and the C≡N stretch would be expected to produce strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) nih.govnih.gov | Expected Raman Signal |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Strong |